1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGUOVLQRUJDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Substituents: The 4-chlorobenzyl and 2-fluorophenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like 4-chlorobenzyl chloride and 2-fluorobenzyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemical Characteristics and Synthesis
The compound is characterized by its heterocyclic structure, which includes a quinazoline ring. The synthesis typically involves multi-step reactions starting from available precursors. Key synthetic methods include:
- Palladium-Catalyzed Reactions : These reactions allow for the efficient formation of quinazoline derivatives, often yielding high purity and yield through controlled conditions such as temperature and solvent choice .
- Copper-Catalyzed Approaches : These methods utilize readily available starting materials and have been shown to be effective in synthesizing various substituted quinazolines .
Anticancer Properties
Quinazoline derivatives, including 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione, have demonstrated significant anticancer activity. Research indicates that modifications on the quinazoline ring can enhance biological activity, suggesting a structure-activity relationship that is crucial for drug design. Notably, some derivatives have shown efficacy against various cancer cell lines, indicating their potential as antitumor agents .
Antimicrobial Effects
Studies have reported that quinazoline derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains, making it a candidate for further development in the field of infectious diseases .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, quinazolines are being explored for their potential in treating conditions such as:
- Anticonvulsant Activity : Some studies suggest that certain derivatives may exhibit anticonvulsant effects.
- Anti-inflammatory Properties : Research indicates potential applications in managing inflammatory diseases.
- Antidepressant Effects : There is ongoing investigation into the mood-stabilizing properties of these compounds .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations:
The 2-fluorophenyl group at N3 introduces steric and electronic effects that may optimize kinase binding affinity, as seen in dual c-Met/VEGFR-2 inhibitors like compound 4b .
Core Structure Variations: Replacement of the quinazoline core with thieno[3,2-d]pyrimidine (as in ) alters electronic properties and binding interactions, though biological data for this analog remain unreported .
Anticancer Activity:
- The target compound’s structural analogs (e.g., compounds 2c, 4b, and 4e) exhibit potent dual inhibition of c-Met and VEGFR-2 tyrosine kinases, with IC₅₀ values in the nanomolar range. This suggests that 3-substituted quinazoline-diones with hydrophobic groups (e.g., propyl or fluorophenyl) enhance kinase selectivity .
- In contrast, simpler derivatives like 1E (azido-substituted) are primarily synthetic intermediates without reported bioactivity .
Antimicrobial Activity:
- Quinazoline-diones with electron-withdrawing groups (e.g., chloro, fluoro) at N1/N3 positions, such as compound 13, show moderate to strong activity against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones . The target compound’s 4-chlorobenzyl group may similarly enhance antimicrobial potency, though specific data are lacking.
Pharmacokinetic and Physicochemical Properties
- SwissADME Predictions : 3-Substituted quinazoline-diones generally exhibit favorable drug-likeness parameters (e.g., molecular weight <500, LogP <5). The 4-chlorobenzyl group in the target compound may increase LogP slightly, necessitating formulation adjustments for solubility .
- Metabolic Stability: Fluorine and chlorine atoms at aromatic positions (as in the target compound) typically reduce oxidative metabolism, prolonging half-life compared to non-halogenated analogs .
Biological Activity
1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized through a multi-step process involving the reaction of suitable precursors under controlled conditions. Spectroscopic methods such as NMR and IR are typically employed to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit cancer cell proliferation effectively. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
- Case Study : In a study evaluating a series of quinazoline derivatives, certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
Antimicrobial Activity
Quinazoline derivatives have also been assessed for their antimicrobial properties. The compound this compound has shown promising results against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that certain quinazoline derivatives exhibited moderate antimicrobial activity with inhibition zones ranging from 9 mm to 15 mm against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were also comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely related to their structural features. Modifications at specific positions on the quinazoline ring can enhance or reduce their biological efficacy.
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (Inhibition Zone mm) |
|---|---|---|---|
| A | Structure A | 5 µM | 12 mm against S. aureus |
| B | Structure B | 10 µM | 15 mm against E. coli |
| C | Structure C | 8 µM | 9 mm against Candida albicans |
The mechanisms underlying the biological activities of quinazoline derivatives include:
- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with DNA replication processes.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves a multi-step process starting with anthranilic acid derivatives. Key steps include alkylation of the quinazoline core with 4-chlorobenzyl and 2-fluorophenyl groups. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent, with reaction conditions optimized for yield and purity. Purification is achieved via recrystallization or column chromatography .
Q. How is the compound characterized structurally post-synthesis?
Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. X-ray crystallography may resolve stereochemical details if single crystals are obtained .
Q. What in vitro biological assays are used to evaluate its pharmacological potential?
Standard assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
- Antimicrobial testing using broth microdilution for MIC determination.
- Cytotoxicity screening against cancer cell lines (e.g., MTT assay). Positive controls and dose-response curves are critical for validating activity .
Advanced Research Questions
Q. How do substituents like 4-chlorobenzyl and 2-fluorophenyl influence the compound's bioactivity?
The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability, while the 2-fluorophenyl moiety introduces steric and electronic effects that modulate target binding. Halogens (Cl, F) may engage in halogen bonding with biological targets, as seen in related quinazoline derivatives with improved affinity for enzymes like HDACs .
Q. What strategies resolve contradictions in biological data across different studies?
Q. What computational methods predict its binding affinity to target enzymes?
Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or HDACs. Quantitative structure-activity relationship (QSAR) analysis identifies physicochemical descriptors (e.g., logP, polar surface area) correlating with activity. MD simulations assess binding stability over time .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Solvent | DMF, ethanol, or THF | |
| Base | K₂CO₃, NaH | |
| Purification | Recrystallization (ethanol/water) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
